4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid
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Overview
Description
Scientific Research Applications
4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid has several scientific research applications:
Safety and Hazards
4-n-Butylphenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic acid or its derivative interacts with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby the metal (often palladium) becomes oxidized through its donation of electrons to form a new metal–carbon bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to the metal .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
Boronic esters, such as this compound, are known to have improved stability and ease of purification, especially in the case of boronic acid pinacol esters . This characteristic facilitates their use in synthesis and can impact their bioavailability.
Result of Action
As a potential reagent in the suzuki–miyaura cross-coupling reaction, this compound can contribute to the formation of new carbon–carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of boronic esters can be influenced by factors such as temperature, pH, and the presence of other reactive species .
Preparation Methods
The synthesis of 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The specific synthetic route and reaction conditions for this compound may vary, but generally include the following steps:
Preparation of the Aryl Halide: The starting material, an aryl halide, is prepared through halogenation of the corresponding aromatic compound.
Coupling Reaction: The aryl halide is then coupled with an organoboron compound, such as this compound, in the presence of a palladium catalyst and a base.
Purification: The product is purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but with different reactivity and binding properties.
4-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group, used in organic synthesis and medicinal chemistry.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position, affecting its reactivity and applications
Properties
IUPAC Name |
[4-(butylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BF3NO4S/c1-2-3-6-16-21(19,20)8-4-5-10(12(17)18)9(7-8)11(13,14)15/h4-5,7,16-18H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVRIWIYFNMMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NCCCC)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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